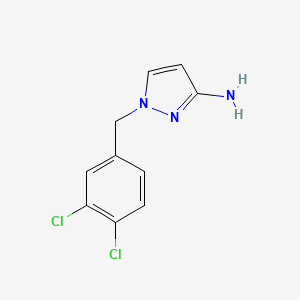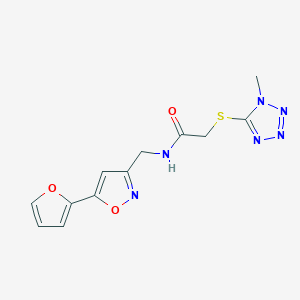
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a complex chemical compound, integrating various functional groups and structural motifs. This compound showcases potential biological activities and may serve as a scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves multi-step processes:
Formation of the Isoquinoline Derivative: : Starting from 1-tetrahydroisoquinoline, specific reagents and conditions are utilized to introduce the furan ring and ethyl bridge, possibly through halogenation and nucleophilic substitution reactions.
Oxalamide Formation: : The intermediate is then reacted with oxalic acid derivatives under controlled conditions, incorporating the oxalamide moiety through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, larger-scale production would involve:
Optimization of Reaction Conditions: : Adjusting parameters such as temperature, solvent, and catalyst to maximize yield and purity.
Continuous Flow Synthesis: : Utilizing continuous flow reactors to maintain reaction efficiency and consistency.
Purification Processes: : Employing chromatography or crystallization methods to ensure the final product meets required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide undergoes various chemical reactions:
Oxidation: : Reacts with strong oxidizing agents to modify the furan and isoquinoline rings.
Reduction: : Reduction of the amide or furan ring under specific conditions.
Substitution: : Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Peroxides, KMnO4 under acidic or basic conditions.
Reduction: : Hydride donors like LiAlH4, catalytic hydrogenation.
Substitution: : Halogenating agents, nucleophiles like alkyl halides, and bases.
Major Products Formed
Oxidation: : Formation of ketones or quinones.
Reduction: : Amine derivatives or hydrogenated ring systems.
Substitution: : Substituted isoquinoline or furan derivatives.
Applications De Recherche Scientifique
This compound finds extensive use in several research domains:
Chemistry: : As a reagent and a structural template in synthesis.
Biology: : Investigated for potential interactions with enzymes or receptors.
Medicine: : Explored for its pharmacological properties, possibly in treating neurological disorders.
Industry: : Utilized in the development of new materials or as a catalyst.
Mécanisme D'action
The precise mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their function.
Pathways Involved: : Interfering with signal transduction pathways, modulating cellular responses.
Comparaison Avec Des Composés Similaires
Unique Features
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide stands out due to:
Structural Complexity: : Integrates multiple bioactive motifs.
Versatility: : Potential for diverse modifications, enhancing its utility in various applications.
List of Similar Compounds
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)oxalamides: : Similar scaffolds with different substituents.
Furan-2-yl derivatives: : Compounds with furan moieties linked to various functional groups.
Methoxyphenyl amides: : Amides featuring methoxyphenyl substituents.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-30-21-10-5-4-9-19(21)26-24(29)23(28)25-15-20(22-11-6-14-31-22)27-13-12-17-7-2-3-8-18(17)16-27/h2-11,14,20H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLUJINBJZTIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2529685.png)
![tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate](/img/structure/B2529686.png)


![ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate](/img/structure/B2529691.png)
![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)
![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)


![2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/new.no-structure.jpg)
